Cas no 1261763-66-9 (5-(2,3-Difluorophenyl)pyridine-3-acetonitrile)

5-(2,3-Difluorophenyl)pyridine-3-acetonitrile is a fluorinated pyridine derivative with significant utility in pharmaceutical and agrochemical research. Its structural features, including the difluorophenyl and pyridine-acetonitrile moieties, contribute to its versatility as a key intermediate in the synthesis of bioactive compounds. The presence of fluorine atoms enhances metabolic stability and binding affinity, making it valuable for drug discovery applications. This compound exhibits high purity and consistent reactivity, ensuring reliable performance in cross-coupling reactions and other synthetic transformations. Its well-defined chemical properties facilitate its use in developing novel heterocyclic frameworks, particularly in medicinal chemistry and material science.
5-(2,3-Difluorophenyl)pyridine-3-acetonitrile structure
1261763-66-9 structure
Product Name:5-(2,3-Difluorophenyl)pyridine-3-acetonitrile
CAS No:1261763-66-9
MF:C13H8F2N2
MW:230.212829589844
CID:4913365
Update Time:2025-10-29

5-(2,3-Difluorophenyl)pyridine-3-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-(2,3-Difluorophenyl)pyridine-3-acetonitrile
    • Inchi: 1S/C13H8F2N2/c14-12-3-1-2-11(13(12)15)10-6-9(4-5-16)7-17-8-10/h1-3,6-8H,4H2
    • InChI Key: XQMGGVCTPDKROU-UHFFFAOYSA-N
    • SMILES: FC1C(=CC=CC=1C1C=NC=C(CC#N)C=1)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 299
  • XLogP3: 2.3
  • Topological Polar Surface Area: 36.7

5-(2,3-Difluorophenyl)pyridine-3-acetonitrile Pricemore >>

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5-(2,3-Difluorophenyl)pyridine-3-acetonitrile Related Literature

Additional information on 5-(2,3-Difluorophenyl)pyridine-3-acetonitrile

Introduction to 5-(2,3-Difluorophenyl)pyridine-3-acetonitrile (CAS No. 1261763-66-9)

5-(2,3-Difluorophenyl)pyridine-3-acetonitrile is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by the Chemical Abstracts Service Number (CAS No.) 1261763-66-9, represents a pivotal intermediate in the synthesis of various bioactive molecules. Its unique structural configuration, featuring a pyridine core substituted with a 2,3-difluorophenyl group and an acetonitrile moiety at the 3-position, makes it a versatile building block for the development of novel therapeutic agents.

The significance of 5-(2,3-Difluorophenyl)pyridine-3-acetonitrile lies in its potential applications across multiple domains of chemical biology and drug discovery. The presence of fluorine atoms in the aromatic ring introduces electronic and steric effects that can modulate the pharmacokinetic and pharmacodynamic properties of derivatives. This feature has made it a subject of extensive investigation in the design of small-molecule inhibitors targeting various biological pathways.

In recent years, advancements in computational chemistry and high-throughput screening have facilitated the exploration of 5-(2,3-Difluorophenyl)pyridine-3-acetonitrile as a precursor for drug candidates. Its structural motifs are frequently incorporated into molecules designed to interact with enzymes and receptors involved in diseases such as cancer, inflammation, and neurological disorders. The acetonitrile group further enhances its utility as a reactive site for further functionalization via nucleophilic substitution or condensation reactions.

One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is implicated in numerous diseases. By leveraging the scaffold of 5-(2,3-Difluorophenyl)pyridine-3-acetonitrile, researchers have developed analogs with improved binding affinity and selectivity. For instance, studies have demonstrated its efficacy in generating inhibitors that target tyrosine kinases, which are central to processes like cell proliferation and differentiation.

The fluorinated aromatic ring in 5-(2,3-Difluorophenyl)pyridine-3-acetonitrile also contributes to metabolic stability, a crucial factor in drug design. Fluorine atoms can hinder oxidative degradation by enzymes such as cytochrome P450 monooxygenases, thereby extending the half-life of drug molecules. This characteristic has been exploited in the development of next-generation antiviral and anticancer agents where prolonged bioavailability is essential.

Moreover, the pyridine core provides a hydrogen bonding network that can be exploited for interactions with biological targets. This feature has been particularly useful in designing molecules that bind to protein pockets with high precision. The acetonitrile group at the 3-position serves as a handle for further derivatization, allowing chemists to fine-tune physicochemical properties such as solubility and lipophilicity.

Recent research has also highlighted the role of 5-(2,3-Difluorophenyl)pyridine-3-acetonitrile in medicinal chemistry beyond kinase inhibition. Studies indicate its potential as a precursor for antiviral compounds targeting RNA-dependent RNA polymerases. The electron-withdrawing nature of the fluorine atoms enhances binding interactions with viral proteins, making it an attractive scaffold for designing inhibitors with potent antiviral activity.

The synthesis of 5-(2,3-Difluorophenyl)pyridine-3-acetonitrile itself is an intricate process that requires careful optimization to achieve high yields and purity. Common synthetic routes involve multi-step sequences starting from commercially available precursors such as 2,3-difluorobenzaldehyde and 3-cyanopyridine. Palladium-catalyzed cross-coupling reactions are often employed to construct the pyridine-fused aromatic system efficiently.

The growing interest in this compound has spurred efforts to develop scalable synthetic methodologies suitable for industrial production. Continuous flow chemistry has emerged as a promising approach to enhance reaction efficiency and reduce waste generation. Such advancements not only improve accessibility but also align with sustainable chemistry principles.

In conclusion, 5-(2,3-Difluorophenyl)pyridine-3-acetonitrile (CAS No. 1261763-66-9) represents a cornerstone in modern drug discovery due to its versatile structural features and broad applicability. Its role as an intermediate in synthesizing bioactive molecules underscores its importance in pharmaceutical research. As computational tools and synthetic methodologies continue to evolve, expectations for derivatives derived from this scaffold are likely to expand further into uncharted therapeutic areas.

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